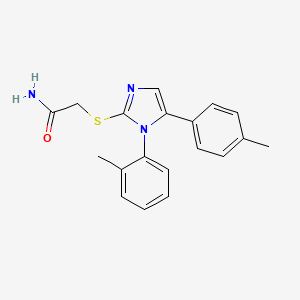

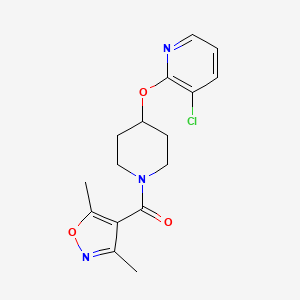

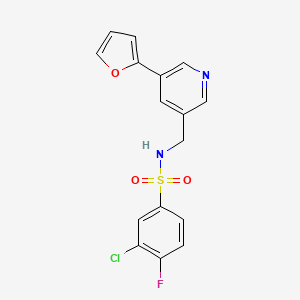

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

One study discusses the synthesis and characterization of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, exploring their spectroscopic, electrochemical, thermal properties, and antimicrobial activities. These complexes demonstrate unique geometric features and form supramolecular frameworks, indicating potential applications in material science and antimicrobial fields (Lan‐Qin Chai et al., 2017).

Antimicrobial and Anticancer Properties

Another study involves the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were evaluated for antiproliferative activity against cancer cell lines, showcasing significant activity, especially against the MCF-7 cell line. This research underlines the potential of such compounds in developing anticancer drugs (I. Perković et al., 2016).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of derivatives of 1,2,4-triazoles, including a fluoro derivative, emphasizes the study of intermolecular interactions through crystallography. This work contributes to the understanding of molecular structures and interactions, relevant for material science and chemical synthesis processes (R. Shukla et al., 2014).

Pharmacological Research

A paper on a selective orexin-1 receptor antagonist explores its effect on stress-induced hyperarousal without causing hypnotic effects, indicating its potential application in treating psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015).

Labeling for Drug Analysis

Another study details the synthesis of deuterium-labeled AR-A014418, a potential drug for treating cancer, nociceptive pain, and neurodegenerative disorders. This labeled compound is intended for use as an internal standard in LC–MS analysis, facilitating pharmacokinetic studies (D. Liang et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 3-methoxyphenylamine to form the urea derivative. The final step involves the addition of a Schiff base to the urea derivative to form the desired compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzamide", "3-methoxyphenylamine", "ethyl chloroformate", "triethylamine", "glacial acetic acid", "sodium acetate", "ethanol", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzamide in glacial acetic acid and refluxing for 6 hours to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid.", "Step 2: Conversion of the intermediate to the corresponding acid chloride using thionyl chloride and refluxing in toluene.", "Step 3: Reaction of the acid chloride with 3-methoxyphenylamine in the presence of triethylamine to form the urea derivative.", "Step 4: Addition of a Schiff base to the urea derivative in ethanol and refluxing for 6 hours to form the desired compound.", "Step 5: Purification of the compound using column chromatography and recrystallization from ethanol." ] } | |

CAS RN |

942001-99-2 |

Product Name |

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea |

Molecular Formula |

C23H19FN4O3 |

Molecular Weight |

418.428 |

IUPAC Name |

1-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |

InChI |

InChI=1S/C23H19FN4O3/c1-31-18-6-4-5-17(13-18)25-22(29)27-21-19-7-2-3-8-20(19)26-23(30)28(21)14-15-9-11-16(24)12-10-15/h2-13H,14H2,1H3,(H2,25,27,29) |

InChI Key |

WQCBUHMYAGMGFM-SZXQPVLSSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)

![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)